
3,5-Di-tert-butylbenzyl Alcohol
Overview
Description
3,5-Di-tert-butylbenzyl Alcohol is an organic compound with the molecular formula C15H24O. It is characterized by the presence of two tert-butyl groups attached to a benzyl alcohol moiety. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Di-tert-butylbenzyl Alcohol can be synthesized through several methods. One common approach involves the alkylation of 3,5-di-tert-butylbenzyl chloride with a suitable alcohol under basic conditions. Another method includes the reduction of 3,5-di-tert-butylbenzaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale alkylation reactions. The process typically requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Di-tert-butylbenzyl Alcohol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding hydrocarbon using strong reducing agents.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: MnO2, KMnO4, and other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents and catalysts.
Major Products:
Oxidation: 3,5-di-tert-butylbenzaldehyde.
Reduction: Corresponding hydrocarbons.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₅H₂₄O
- Molecular Weight : 220.36 g/mol
- Melting Point : 61°C
- Appearance : White crystalline powder
The structure of DTBBA features two tert-butyl groups at the 3 and 5 positions of a benzyl ring, providing substantial steric hindrance and influencing its chemical behavior and biological activity.
Antioxidant Applications
DTBBA exhibits potent antioxidant properties due to its ability to scavenge free radicals, which are implicated in oxidative stress. This makes it valuable in:
- Food Preservation : Used in formulations to enhance the shelf life of food products by preventing oxidative degradation.
- Cosmetics : Incorporated into skincare products to protect against oxidative damage caused by environmental stressors.
Case Study: Antioxidant Efficacy
Research indicates that DTBBA can effectively reduce lipid peroxidation in biological membranes, demonstrating its potential as an antioxidant in pharmaceutical and cosmetic formulations.
Organic Synthesis
DTBBA serves as a crucial intermediate in organic synthesis due to its unique structural features. It can be utilized to synthesize various compounds, including:
- Synthesis of Novel Antioxidants : Studies have shown that DTBBA can be transformed into more complex antioxidant structures, enhancing their efficacy.
- Cleavable Isocyanides : A recent study reported the successful design of 4-hydroxyl-3,5-di-tert-butylbenzyl isocyanide for use in Ugi tetrazole reactions. This compound demonstrated superior reactivity and functional group compatibility .
Synthesis Pathway Example
Reaction Type | Starting Material | Product | Yield |
---|---|---|---|
Ugi Reaction | 4-Hydroxyl-3,5-di-tert-butylbenzyl isocyanide | 5-Substituted 1H-Tetrazoles | Up to 93% |
This synthesis showcases the utility of DTBBA derivatives in producing valuable intermediates for pharmaceutical applications.
Emerging research suggests that DTBBA interacts favorably with biological systems due to its lipophilic nature. Its ability to integrate into lipid bilayers may influence:
- Cell Membrane Fluidity : Studies have indicated that DTBBA can alter membrane properties, potentially affecting protein function within cells.
- Pharmacological Potential : The compound's antioxidant properties position it as a candidate for further pharmacological studies aimed at treating diseases associated with oxidative stress.
Industrial Applications
DTBBA finds applications beyond laboratory settings:
Mechanism of Action
The mechanism of action of 3,5-Di-tert-butylbenzyl Alcohol involves its interaction with various molecular targets and pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of aldehydes or other oxidized products. Its antioxidant properties are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals .
Comparison with Similar Compounds
4-Hydroxy-3,5-di-tert-butylbenzyl Alcohol: Known for its antioxidant properties.
3,5-Di-tert-butylbenzaldehyde: An oxidation product of 3,5-Di-tert-butylbenzyl Alcohol.
Uniqueness: this compound is unique due to its stability and versatility in undergoing various chemical reactions. Its tert-butyl groups provide steric hindrance, enhancing its stability compared to other benzyl alcohol derivatives .
Biological Activity
3,5-Di-tert-butylbenzyl alcohol (DTBBA) is an organic compound recognized for its potential biological activities, particularly as an antioxidant. This article delves into the compound's biological properties, synthesis methods, and applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound has the chemical formula . Its structure features a benzyl group with two tert-butyl groups at the 3 and 5 positions of the aromatic ring. This configuration imparts significant steric hindrance and lipophilicity, enhancing its ability to penetrate biological membranes and interact with cellular components.
Property | Description |
---|---|
Molecular Formula | C₁₅H₂₄O |
Molecular Weight | 224.36 g/mol |
Functional Groups | Alcohol (−OH), Aromatic Ring |
Solubility | Lipophilic; soluble in organic solvents |
Antioxidant Activity
Research indicates that DTBBA exhibits significant antioxidant properties due to its phenolic hydroxyl group. This allows it to scavenge free radicals, which are implicated in oxidative stress and various diseases. The compound's lipophilicity enhances its ability to integrate into lipid membranes, potentially affecting membrane fluidity and protein function .
The antioxidant mechanism of DTBBA involves the donation of hydrogen atoms from its hydroxyl group to free radicals, thus neutralizing them. This activity is crucial in preventing oxidative damage to cells and tissues.
Synthesis Methods
Several methods exist for synthesizing this compound:
- Starting Materials : The synthesis typically begins with phenolic compounds or their derivatives.
- Reactions : Common reactions include alkylation processes where tert-butyl groups are introduced via alkyl halides.
- Catalysts : Various catalysts may be employed to enhance reaction efficiency and yield.
Case Studies
- Antioxidant Efficacy : A study demonstrated that DTBBA significantly reduced oxidative stress markers in vitro, showcasing its potential for therapeutic applications in diseases associated with oxidative damage.
- Cell Membrane Interaction : Investigations into the interactions of DTBBA with biological membranes revealed that it can alter membrane properties, potentially influencing cellular signaling pathways .
Applications
Due to its unique properties, this compound finds applications across various fields:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,5-di-tert-butylbenzyl alcohol, and how can reaction conditions be optimized?
this compound is typically synthesized via reduction of its aldehyde precursor, 3,5-di-tert-butylbenzaldehyde. A validated method involves lithium aluminum hydride (LiAlH₄) reduction in dry tetrahydrofuran (THF) under nitrogen reflux (1–2 hours), yielding >95% purity . Key optimization parameters include:
- Stoichiometry : A 4:1 molar ratio of LiAlH₄ to substrate ensures complete reduction.
- Solvent choice : THF provides optimal solubility and inertness.
- Workup : Quenching with water followed by dichloromethane extraction minimizes side reactions.
- Purity validation : NMR (e.g., δ1.46 ppm for tert-butyl protons) and FT-IR (e.g., υ~3630 cm⁻¹ for -OH stretch) are critical for confirming product integrity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C-NMR : Distinct signals include tert-butyl groups (δ1.42–1.49 ppm, 18H) and the benzyl alcohol proton (δ5.08–5.15 ppm). Aromatic protons appear at δ6.70–7.45 ppm, with splitting patterns dependent on substitution .
- FT-IR : Key bands include O-H stretch (~3630 cm⁻¹), C-H stretches (2955–2870 cm⁻¹), and aromatic C=C (1434 cm⁻¹) .
- Elemental analysis : Expected C and H percentages (e.g., C 77.39%, H 8.83% for derivatives) should align with calculated values to confirm purity .
Q. What are the critical physicochemical properties of this compound for experimental design?
- Melting point : 62°C (pure crystalline form) .
- Boiling point : 251.1°C at 760 mmHg .
- Density : 0.931 g/cm³, relevant for solvent selection in extractions .
- Solubility : Highly soluble in dichloromethane and THF; sparingly soluble in water, necessitating polar aprotic solvents for reactions .
Advanced Research Questions
Q. How does steric hindrance from tert-butyl groups influence the reactivity of this compound in derivatization reactions?
The tert-butyl groups create significant steric hindrance, slowing nucleophilic attacks on the benzyl alcohol moiety. For example:
- Esterification : Requires activated acylating agents (e.g., acetyl chloride with DMAP catalyst) to overcome steric barriers.
- Oxidation : Selective oxidation to the aldehyde (3,5-di-tert-butylbenzaldehyde) demands mild oxidizing agents (e.g., TEMPO/NaOCl) to avoid over-oxidation .
- Crystallography : Bulky substituents stabilize molecular conformations, as seen in related compounds like 2-[(3,5-di-tert-butyl-4-hydroxybenzyl)sulfanyl]benzoic acid, where tert-butyl groups enforce planar aromatic stacking .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
- Challenge : Co-elution of tert-butyl-containing byproducts in HPLC.
- Solution : Use reverse-phase chromatography with a C18 column and acetonitrile/water gradient (70:30 to 95:5). Impurities like residual aldehyde (precursor) can be identified via UV-Vis at 270 nm .
- Mass spectrometry : High-resolution MS (HRMS) distinguishes isobaric impurities (e.g., m/z 220.36 for [M+H]⁺) .
Q. How does this compound perform as a stabilizer or ligand in coordination chemistry?
The hydroxyl group acts as a weak Lewis base, enabling coordination to metals like Mn(III) or Cu(II). For example:
- Mn(III)-salen complexes : 3,5-di-tert-butyl-2-hydroxybenzaldehyde (a derivative) forms stable complexes used in asymmetric catalysis .
- Antioxidant properties : The phenolic derivative (3,5-di-tert-butyl-4-hydroxybenzyl alcohol) scavenges radicals via H-atom transfer, with rate constants (k = 10⁴–10⁵ M⁻¹s⁻¹) measured by EPR .
Q. Methodological Considerations
Q. How to troubleshoot low yields in large-scale syntheses of this compound?
- Scale-up issue : Exothermic LiAlH₄ reactions risk thermal runaway.
- Mitigation : Use controlled addition of LiAlH₄ in small batches and maintain reflux temperature <70°C .
- Alternative reductants : NaBH₄ with CeCl₃ (Luche reduction) may improve safety but requires longer reaction times .
Q. What computational methods predict the thermodynamic stability of this compound derivatives?
- DFT calculations : B3LYP/6-31G* models predict enthalpy of sublimation (ΔsubH) and conformational stability. For example, ΔsubH for 3,5-di-tert-butyl-2-hydroxybenzaldehyde is ~120 kJ/mol, validated by NIST data .
- Molecular dynamics : Simulate tert-butyl group rotation barriers (~5 kcal/mol) to assess steric effects on reactivity .
Properties
IUPAC Name |
(3,5-ditert-butylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9,16H,10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYHRNYPVNFGNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CO)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506016 | |
Record name | (3,5-Di-tert-butylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77387-57-6 | |
Record name | (3,5-Di-tert-butylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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